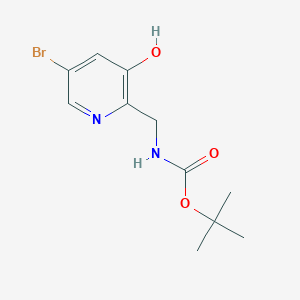
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate: is an organic compound with the molecular formula C10H13BrN2O3 and a molecular weight of 289.13 g/mol . It is commonly used as an intermediate in organic synthesis due to its functional groups, which include a bromine atom and a hydroxyl group .
Métodos De Preparación
The synthesis of tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate involves several steps :
Bromination of Pyridine: Pyridine undergoes a nucleophilic substitution reaction with hydrobromic acid to form 5-bromopyridine.
Hydroxylation: The 5-bromopyridine is then hydroxylated to introduce a hydroxyl group at the 3-position, forming 5-bromo-3-hydroxypyridine.
Carbamate Formation: Finally, the 5-bromo-3-hydroxypyridine reacts with tert-butyl isocyanate to form this compound.
Análisis De Reacciones Químicas
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate undergoes various chemical reactions :
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can undergo oxidation to form a carbonyl group or reduction to form an alkyl group.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to form the corresponding amine and carbon dioxide.
Common reagents used in these reactions include hydrobromic acid, tert-butyl isocyanate, and various oxidizing and reducing agents .
Aplicaciones Científicas De Investigación
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate has several applications in scientific research :
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of various fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate involves its interaction with specific molecular targets . The bromine and hydroxyl groups allow it to form strong interactions with enzymes and proteins, potentially inhibiting their activity. The carbamate group can also interact with active sites of enzymes, leading to inhibition of their function.
Comparación Con Compuestos Similares
tert-Butyl((5-bromo-3-hydroxypyridin-2-yl)methyl)carbamate can be compared with other similar compounds :
tert-Butyl (3-hydroxypyridin-2-yl)carbamate: Lacks the bromine atom, making it less reactive in substitution reactions.
tert-Butyl 3-bromopropylcarbamate: Contains a different core structure, leading to different reactivity and applications.
The presence of both bromine and hydroxyl groups in this compound makes it unique and versatile for various chemical reactions and applications.
Propiedades
Fórmula molecular |
C11H15BrN2O3 |
|---|---|
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
tert-butyl N-[(5-bromo-3-hydroxypyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)17-10(16)14-6-8-9(15)4-7(12)5-13-8/h4-5,15H,6H2,1-3H3,(H,14,16) |
Clave InChI |
CLVCASOORXPXOZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC1=C(C=C(C=N1)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




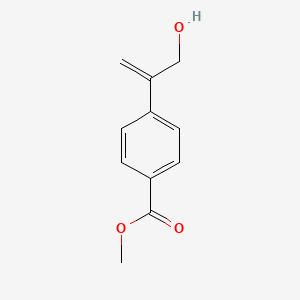
![[2,4'-Bipyridine]-5-carboxamide](/img/structure/B13128285.png)
![1,4-Diamino-2-[([1,1'-biphenyl]-4-yl)oxy]-7-chloroanthracene-9,10-dione](/img/structure/B13128289.png)
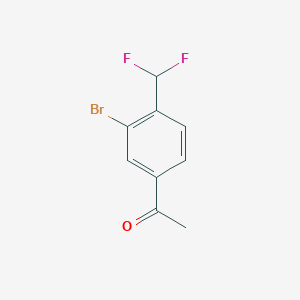



![3-Methylbenzo[d]isoxazol-7-amine](/img/structure/B13128320.png)

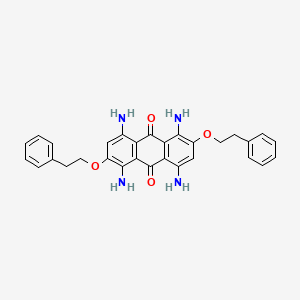
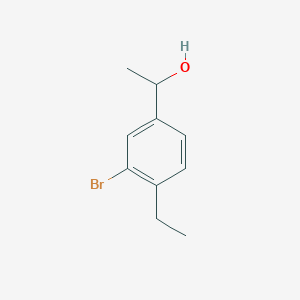
![7-(tert-Butoxycarbonyl)-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B13128340.png)
